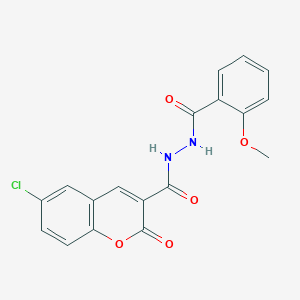

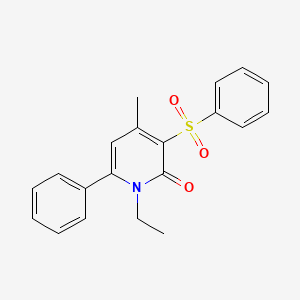

6-chloro-N'-(2-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N'-(2-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide, also known as CMOC, is a synthetic compound that has gained attention in scientific research due to its potential biological activities. CMOC is a chromene derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Scientific Research Applications

Chemical Transformations and Synthesis

Studies on chemical transformations of related chromone compounds under nucleophilic conditions have shown a variety of heterocyclic systems resulting from such reactions. For instance, reactions with nucleophilic reagents can lead to unexpected products such as chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide, highlighting the complex reactivity of chromone derivatives in synthetic chemistry (Ibrahim & El-Gohary, 2016).

Photochromic Materials and Biological Activities

Chromene derivatives, such as chromene chromium carbene complexes, have been investigated for their potential in synthesizing naphthopyran and naphthopyrandione units, which are present in photochromic materials and biologically active natural products (Rawat, Prutyanov, & Wulff, 2006). Additionally, the synthesis and biological evaluation of innovative coumarin derivatives containing a thiazolidin-4-one ring have provided insights into their properties and potential applications in medicinal chemistry (Ramaganesh, Bodke, & Venkatesh, 2010).

Advanced Synthesis Techniques

The use of ultrasound-promoted synthesis has facilitated the rapid creation of new thiazole derivatives bearing a coumarin nucleus, showcasing an efficient method for producing compounds with potential biological activities (Gomha & Khalil, 2012). Furthermore, ionic liquid-promoted synthesis has led to the creation of novel chromone-pyrimidine coupled derivatives, which have been analyzed for antimicrobial activities, enzyme assays, and toxicity studies, providing a green and efficient approach to synthesizing biologically relevant molecules (Tiwari et al., 2018).

Potential Drug Discovery

The synthesis and evaluation of 8-benzamidochromen-4-one-2-carboxylic acids have identified potent and selective agonists for the orphan G protein-coupled receptor GPR35, suggesting a pathway for future drug discovery and development in targeting this receptor (Funke, Thimm, Schiedel, & Müller, 2013).

properties

IUPAC Name |

6-chloro-N'-(2-methoxybenzoyl)-2-oxochromene-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O5/c1-25-15-5-3-2-4-12(15)16(22)20-21-17(23)13-9-10-8-11(19)6-7-14(10)26-18(13)24/h2-9H,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHMZVKXNHHKNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N'-(2-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2920748.png)

![6-bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2920754.png)

![methyl 2-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2920755.png)

![2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2920757.png)

![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2920763.png)

![5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B2920764.png)